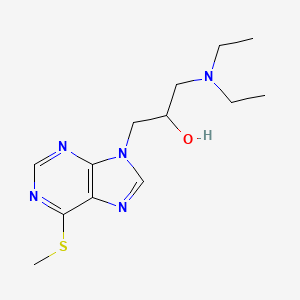
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: Introduction of the diethylamino group through alkylation reactions.
Thioether Formation: Incorporation of the methylsulfanyl group via nucleophilic substitution.
Final Assembly: Coupling the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the purine ring.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-3-(6-methylpurin-9-yl)propan-2-ol: Lacks the methylsulfanyl group.
1-(Diethylamino)-3-(6-chloropurin-9-yl)propan-2-ol: Contains a chlorine atom instead of a methylsulfanyl group.
Uniqueness
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
21268-11-1 |
|---|---|
Molecular Formula |
C13H21N5OS |
Molecular Weight |
295.41 g/mol |
IUPAC Name |
1-(diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol |
InChI |
InChI=1S/C13H21N5OS/c1-4-17(5-2)6-10(19)7-18-9-16-11-12(18)14-8-15-13(11)20-3/h8-10,19H,4-7H2,1-3H3 |
InChI Key |
ISSMLRUIZPSBPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN1C=NC2=C1N=CN=C2SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















